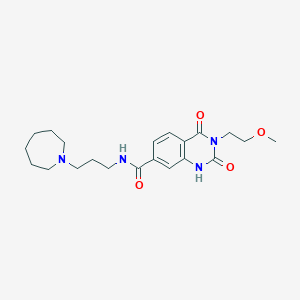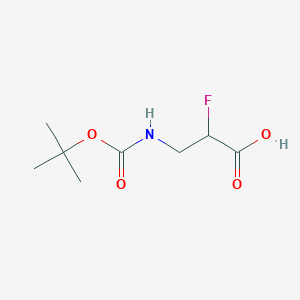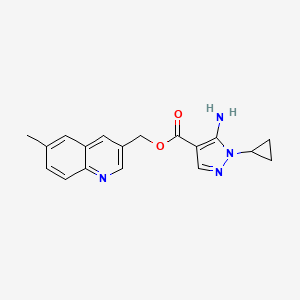![molecular formula C20H23N3O B2872179 N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-50-6](/img/structure/B2872179.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide” is a chemical compound that has been studied for its potential therapeutic applications . It belongs to a class of compounds known as N-aryl and N-alkyl piperazine derivatives . These compounds have been reported as potent antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is N-substituted with an acetamide group . The molecular weights of these compounds are typically less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow for the determination of various properties such as molecular weight, hydrogen bond donors and acceptors, and other structural characteristics .科学的研究の応用
Anticonvulsant Activity
Research on benzamides, including structures similar to N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide, indicates significant anticonvulsant properties. For instance, benzamides containing N,N,2-trimethyl-1,2-propane diamine moieties have been evaluated for anticonvulsant activity, demonstrating potency either equivalent to or greater than phenytoin in models like the maximal electroshock (MES) and pentylenetetrazol (MET) screens (Mussoi et al., 1996).
Antifungal Agents
A library of 4-(4-phenylpiperazine-1-yl)benzamidines has shown efficacy against Pneumocystis carinii, an opportunistic fungal pathogen, with specific derivatives demonstrating substantial inhibitory activity. This suggests the potential of benzamidine derivatives, which share structural features with this compound, in treating fungal infections (Laurent et al., 2010).
Antimicrobial and Antiviral Applications
Compounds structurally related to this compound have been synthesized and evaluated for their potential in treating HIV, showcasing the versatility of this chemical backbone in addressing various infectious diseases. Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and found to have cell-cell fusion inhibitory activities, pointing towards potential HIV treatment applications (Weng et al., 2011).
Antibacterial Activity
In the search for new antibacterial agents, 4-phenylpiperazine derivatives have been identified, with some demonstrating high antimicrobial activity against anaerobic bacteria, both Gram-negative and Gram-positive. This highlights the potential of this compound analogs in the development of new antibacterial treatments (Pancechowska-Ksepko et al., 2008).
作用機序
Target of Action
It’s known that similar compounds have been reported to target oxidoreductase proteins .
Mode of Action
It’s suggested that the compound may interact with its targets, possibly oxidoreductase proteins, leading to changes in their function .
Biochemical Pathways
It’s known that similar compounds have shown significant antibacterial and antifungal activity , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have exhibited significant antibacterial and antifungal activity , suggesting that they may have a similar effect.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-20(24)21-18-8-10-19(11-9-18)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h2-11H,1,12-16H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVMNACZYTOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2872114.png)
![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)
![methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate](/img/structure/B2872118.png)
